Acute Systemic Toxicity: Neocopiamycin A Exhibits >40-Fold Lower Lethality Than Copiamycin in Murine Model
In a direct comparative murine toxicity study, Neocopiamycin A (and B) demonstrated an intraperitoneal LD0 of >1000 mg/kg, while copiamycin showed an LD50 of only 24.8 mg/kg [1]. This indicates that Neocopiamycin A is non-lethal at doses exceeding 40 times the lethal dose of copiamycin under identical administration conditions.
| Evidence Dimension | Acute systemic toxicity (lethality) |
|---|---|
| Target Compound Data | LD0 >1000 mg/kg (intraperitoneal, mouse) |
| Comparator Or Baseline | Copiamycin: LD50 24.8 mg/kg (intraperitoneal, mouse) |
| Quantified Difference | LD0 (Neocopiamycin A) > 40× LD50 (Copiamycin) |
| Conditions | Mouse model, intraperitoneal administration; data compiled from original 1984 toxicity study as reported in review [1] |
Why This Matters
This >40-fold reduction in acute lethality directly translates to a substantially wider therapeutic window for Neocopiamycin A, making it the clearly preferable candidate for in vivo efficacy studies and preclinical development where safety margin is paramount.
- [1] PMC6864768 Table 4. Toxicity data for macrocyclic lactone antibiotics. Molecules. 2019;24(21):3913. View Source
